3-bromo-2,2,5,5-tetramethyloxolane
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Overview
Description
3-bromo-2,2,5,5-tetramethyloxolane is a chemical compound with the molecular formula C8H15BrO It is a derivative of oxolane, where the hydrogen atoms on the carbon atoms adjacent to the oxygen are replaced by methyl groups, and one of the hydrogen atoms on the ring is replaced by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-bromo-2,2,5,5-tetramethyloxolane can be synthesized through the bromination of 2,2,5,5-tetramethyloxolane. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the oxolane ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination or decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2,2,5,5-tetramethyloxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted oxolanes.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form oxolane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the nucleophile added in excess to drive the reaction to completion.
Reduction Reactions: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) to prevent the reducing agent from reacting with water.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution Reactions: Various substituted oxolanes depending on the nucleophile used.
Reduction Reactions: 2,2,5,5-tetramethyloxolane.
Oxidation Reactions: Oxolane derivatives with different functional groups, such as alcohols, ketones, or carboxylic acids.
Scientific Research Applications
3-bromo-2,2,5,5-tetramethyloxolane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-2,2,5,5-tetramethyloxolane depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the bromine atom is reduced to a hydrogen atom through the transfer of electrons from the reducing agent. The compound’s unique structure allows it to interact with various molecular targets and pathways, making it a versatile reagent in chemical and biological research.
Comparison with Similar Compounds
3-bromo-2,2,5,5-tetramethyloxolane can be compared with other similar compounds, such as:
2,2,5,5-tetramethyloxolane: Lacks the bromine atom, making it less reactive in substitution reactions.
2,2,5,5-tetramethyltetrahydrofuran: Similar structure but with different reactivity and applications.
3-chloro-2,2,5,5-tetramethyloxolane: Similar to this compound but with chlorine instead of bromine, leading to different reactivity and properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various chemical transformations and research applications.
Properties
CAS No. |
857821-56-8 |
---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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